N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a xanthene core, and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves a multi-step process. One common approach is the consecutive three-component synthesis, which includes the following steps:
Formation of the Isoxazole Ring: This step involves the reaction of (hetero)aroyl chloride, alkynes, and sodium azide/acetic acid under copper-free palladium catalysis.
Attachment of the Xanthene Core: The xanthene core is introduced through a cyclization reaction, often using a palladium-catalyzed C-N cross-coupling reaction.
Formation of the Carboxamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring and the xanthene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The xanthene core may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to its biological effects .
Comparison with Similar Compounds
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:
- N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide
- N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide
- N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide
These compounds share the isoxazole ring and similar functional groups but differ in their core structures and substituents, leading to variations in their chemical and biological properties. The unique combination of the xanthene core and carboxamide moiety in this compound distinguishes it from these similar compounds, potentially offering unique advantages in its applications.
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-30-22-12-11-16(13-24(22)31-2)23-14-17(28-33-23)15-27-26(29)25-18-7-3-5-9-20(18)32-21-10-6-4-8-19(21)25/h3-14,25H,15H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVUMOMCDXBTRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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